N-甲基马来酰亚胺硝代物

描述

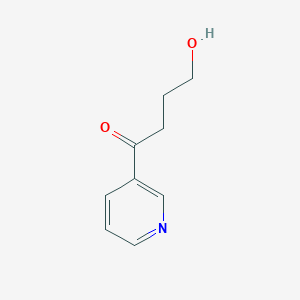

N-Methylmaleimide (NMM) is an organic compound with the empirical formula C5H5NO2 . It is used in the synthesis of organic structure directing agents for designing silicogermanate zeolites, as a dienophile in Diels-Alder reaction, for the synthesis of biologically active pyrrolo [2,1- a ]isoquinolines, as a dipolarophile in [3 + 2] dipolar addition reactions, and as a co-monomer in atom transfer radical polymerization of styrene to obtain styrene copolymers with programmed microstructure .

Synthesis Analysis

N-Methylmaleimide can be used in Nitroxide-Mediated Polymerization (NMP), a powerful method to synthesize well-defined macromolecular architectures with precisely controlled topologies, compositions, microstructures, and functionalities . The team focused on a unique molecule, an iron-nitrosyl complex (Fe-NO), and discovered that by exposing this molecule to optical light, they could break its bond, potentially producing nitroxide .Molecular Structure Analysis

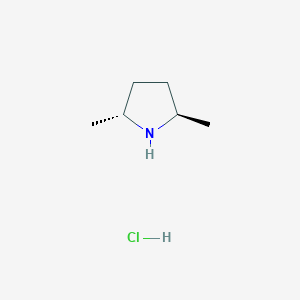

The molecular structure of N-Methylmaleimide is represented by the SMILES stringCN1C(=O)C=CC1=O . The 1H NMR spectrum of N-Methylmaleimide contains two signals: one for the hydrogen atoms of the methyl group and one for the vinylic hydrogen atoms . Chemical Reactions Analysis

N-Methylmaleimide can be used as a dienophile in Diels-Alder reaction, for the synthesis of biologically active pyrrolo [2,1- a ]isoquinolines, as a dipolarophile in [3 + 2] dipolar addition reactions .Physical And Chemical Properties Analysis

N-Methylmaleimide has a molar mass of 111.100 g·mol−1 and a melting point of 96 °C . It is a powder form with a melting point of 94-96 °C (lit.) .科学研究应用

治疗潜力:一氧化氮和硝代物化合物(包括 N-甲基马来酰亚胺硝代物的衍生物)显示出作为癌症和神经退行性疾病等年龄相关疾病治疗剂的潜力。这是由于它们在氧化应激中的作用,氧化应激是这些疾病发病机制中的关键因素 (Oliveira 等,2018)。

成像增强:同位素取代的硝代物显著提高了电子顺磁共振成像的灵敏度。这种增强允许更准确地测量组织中的氧浓度 (Burks 等,2010)。

辐射增敏:在辐照前或辐照过程中添加 N-乙基马来酰亚胺会增强伽马辐射对大肠杆菌菌株 B/r 的损伤 (Bridges, 1960)。

对细菌和酵母的生长抑制作用:由哈马林和 N-甲基马来酰亚胺光化学产生的有毒衍生物会抑制某些酵母菌和光合细菌的生长 (Ham 等,1989)。

聚合物改性:N-甲基马来酰亚胺可以使用过氧化物引发剂接枝到烃和聚乙烯上,从而产生每个分子具有多个接枝物的浓缩产物 (Lee & Russell, 1989)。

结构分析:已经通过振动光谱研究了 2,3-二溴-N-甲基马来酰亚胺等衍生物的分子结构,这些光谱与理论预测非常一致 (Karabacak 等,2008)。

生物样品稳定:在生物样品中稳定硝代物双自由基 TOTAPOL 可以改善细胞制剂中的 NMR 信号增强 (McCoy 等,2019)。

化学反应和相互作用:已经对 NPA 的氨解和向 NEM 的迈克尔加成进行了研究,显示出受微环境中的表面活性剂浓度和水含量影响的不同速率常数 (Fernández 等,2005)。

安全和危害

属性

InChI |

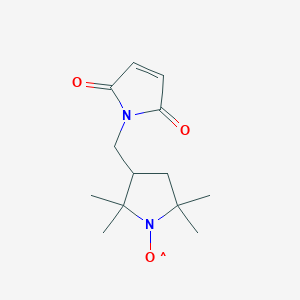

InChI=1S/C13H19N2O3/c1-12(2)7-9(13(3,4)15(12)18)8-14-10(16)5-6-11(14)17/h5-6,9H,7-8H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTCUAVCPMMPNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1[O])(C)C)CN2C(=O)C=CC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00968898 | |

| Record name | {3-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethylpyrrolidin-1-yl}oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methylmaleimide nitroxide | |

CAS RN |

54060-41-2 | |

| Record name | N-Methylmaleimide nitroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054060412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {3-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethylpyrrolidin-1-yl}oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[methyl(nitroso)amino]butanoate](/img/structure/B13959.png)

![N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide](/img/structure/B13989.png)